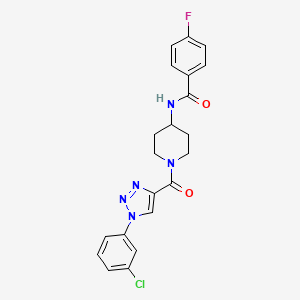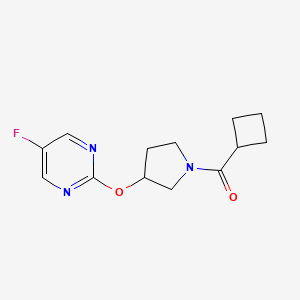![molecular formula C18H10F9N3 B2422858 5,7-bis(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl][1,8]naphthyridin-2-amine CAS No. 477851-84-6](/img/structure/B2422858.png)
5,7-bis(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl][1,8]naphthyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5,7-bis(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl][1,8]naphthyridin-2-amine” is a complex organic molecule. It contains a naphthyridine core, which is a nitrogen-containing heterocycle . The molecule also contains several trifluoromethyl (-CF3) groups .
Molecular Structure Analysis
The trifluoromethyl group is a functional group that has the formula -CF3. It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .Chemical Reactions Analysis
The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, which includes the positions of the trifluoromethyl groups and the nature of the other substituents. Trifluoromethyl-substituted compounds are often strong acids .Scientific Research Applications
Polyimide Synthesis and Properties Research demonstrates that derivatives of 5,7-bis(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl][1,8]naphthyridin-2-amine contribute significantly to the field of polymer science, particularly in the synthesis of fluorinated polyimides. These polyimides are noted for their exceptional solubility in organic solvents, transparency, flexibility, and strong film-forming ability. They exhibit low moisture absorption, low dielectric constants, and high thermal stability, making them suitable for advanced applications such as electronics and aerospace industries. The introduction of trifluoromethyl groups is shown to influence the optical properties, thermal stability, and dielectric properties of the polymers, making them valuable in various high-performance applications (Chung & Hsiao, 2008), (Chung, Lee, Lin, & Hsiao, 2009), (Hsiao, Yang, & Huang, 2004).
Supramolecular Chemistry The compound also finds relevance in supramolecular chemistry, particularly in the formation of hydrogen-bonded supramolecular networks. Research in this area explores the noncovalent weak interactions between derivatives of 5,7-bis(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl][1,8]naphthyridin-2-amine and carboxylic acids. The studies reveal the compound’s role in binding with carboxylic acids, leading to the formation of various supramolecular architectures. These structures provide insight into the role of weak interactions like hydrogen bonding in constructing complex molecular systems (Jin, Liu, Wang, & Guo, 2011).
Catalysis and Bioinorganic Chemistry In the realm of bioinorganic chemistry, naphthyridine derivatives are used to model features of non-heme diiron enzymes, which are crucial in biological systems for processes such as oxygen transport and DNA synthesis. The synthesis and characterization of diiron complexes involving 1,8-naphthyridine-based ligands contribute to understanding the catalytic mechanisms of these enzymes and their industrial applications. This research is pivotal in developing synthetic models that mimic the active sites of these enzymes, providing insights into their functioning and potential applications in catalysis and materials science (Kuzelka, Mukhopadhyay, Spingler, & Lippard, 2003).
Safety and Hazards
Future Directions
properties
IUPAC Name |
5,7-bis(trifluoromethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1,8-naphthyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F9N3/c19-16(20,21)10-3-1-2-9(6-10)8-28-14-5-4-11-12(17(22,23)24)7-13(18(25,26)27)29-15(11)30-14/h1-7H,8H2,(H,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISDITFGIKJSHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

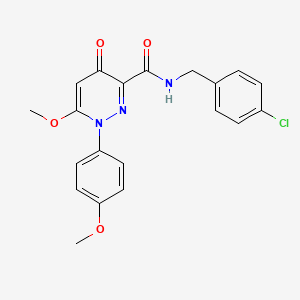
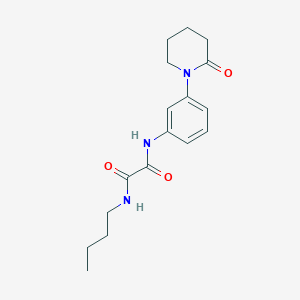

![N-(4-bromophenyl)-2-((4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2422780.png)
![Ethyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2422782.png)

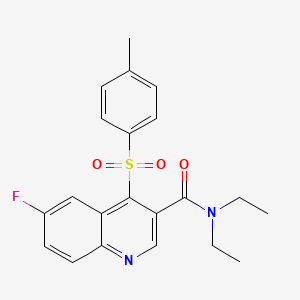
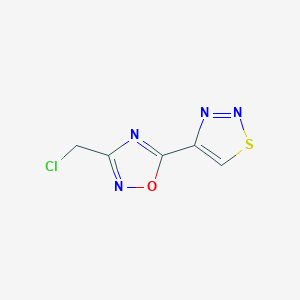
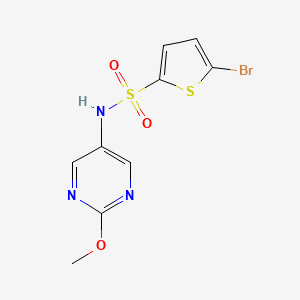
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2422790.png)
![[4-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2422792.png)
![1-({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)pyrrolidine](/img/structure/B2422793.png)
